molecular formula C18H16BrN3O4 B11546302 2-(4-bromo-2-methoxyphenoxy)-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11546302
M. Wt: 418.2 g/mol
InChI Key: UCHUAVYEWRZKTR-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-methoxyphenoxy group and an indole-derived aceto-hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 5-methyl-2-oxoindoline-3-carbaldehyde under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-bromo-2-methoxybenzoic acid, while substitution of the bromo group with an amine can form 2-(4-amino-2-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide.

Scientific Research Applications

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Shares the bromo-methoxyphenoxy group but lacks the indole-derived aceto-hydrazide moiety.

    2-(4-Bromo-2-methylphenoxy)acetohydrazide: Similar structure but with a methyl group instead of a methoxy group.

    4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: A more complex derivative with additional functional groups.

Uniqueness

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of a bromo-methoxyphenoxy group and an indole-derived aceto-hydrazide moiety. This structure imparts specific chemical and biological properties that are not found in simpler analogs, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H16BrN3O4

Molecular Weight

418.2 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H16BrN3O4/c1-10-3-5-13-12(7-10)17(18(24)20-13)22-21-16(23)9-26-14-6-4-11(19)8-15(14)25-2/h3-8,20,24H,9H2,1-2H3

InChI Key

UCHUAVYEWRZKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC3=C(C=C(C=C3)Br)OC)O

Origin of Product

United States

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